[1-(2-Aminophenyl)piperidin-2-yl]methanol
Description
[1-(2-Aminophenyl)piperidin-2-yl]methanol is a piperidine-derived compound featuring a 2-aminophenyl substituent and a hydroxymethyl (-CH2OH) group at the 2-position of the piperidine ring. Its molecular formula is C12H16N2O (molecular weight: 220.27 g/mol) . This structure combines aromatic amine functionality with a heterocyclic ring system, making it a versatile scaffold for pharmacological and chemical studies.
Properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-1-2-7-12(11)14-8-4-3-5-10(14)9-15/h1-2,6-7,10,15H,3-5,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMIWPLCXLUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [1-(2-Aminophenyl)piperidin-2-yl]methanol typically involves the construction of the piperidine ring followed by functionalization with the 2-aminophenyl group and introduction of the hydroxymethyl substituent at the 2-position of the piperidine. The key challenges include regioselective ring formation, stereochemical control, and efficient introduction of the amino and hydroxyl groups.
Piperidine Ring Construction via Cyclization and Radical Rearrangement
One prominent approach to synthesizing substituted piperidines involves cyclization strategies starting from aziridines or related precursors. For example, aziridines undergo radical rearrangement upon treatment with tri-n-butyltin hydride and AIBN, generating aziridinylcarbinyl radicals that cyclize via a 5-exo-trig pathway to form piperidines. This method effectively relieves ring strain and forms the six-membered piperidine ring with substituents in defined positions.
Palladium-Catalyzed Allylic Amination and Michael Addition
Desmaële and colleagues developed a sequential palladium-catalyzed allylic amination followed by Michael addition to access 5-methylene piperidines. Starting from bromo-acetal derivatives, diethyl malonate is introduced, followed by saponification, Mannich reaction, esterification, and reduction steps. The key step involves palladium-catalyzed reaction of benzylamine with unsaturated esters to form piperidine rings bearing amino substituents. This method offers a route to piperidines with diverse substitution patterns, potentially adaptable for 2-aminophenyl substituents.
Asymmetric Synthesis via Sharpless Dihydroxylation and Nucleophilic Substitution
Takahata and Shimizu applied Sharpless asymmetric dihydroxylation to synthesize enantiomerically pure piperidines. Starting from 1,6-heptadiene, selective dihydroxylation and epoxidation produce triols that are selectively protected and transformed via tosylation and nucleophilic substitution with benzylamine. Subsequent deprotection and oxidation steps yield cis- and trans-substituted piperidines with hydroxyl groups at defined stereocenters. This strategy is relevant for preparing stereochemically defined 2-(hydroxymethyl) piperidines with aminoaryl substituents.
Direct Amination of Piperidine Derivatives with 2-Aminophenyl Groups
The reaction of piperidine or its derivatives with 2-aminophenyl-containing electrophiles under reflux in aqueous methanol has been reported to yield 1-(2-aminophenyl)-substituted piperidine derivatives. For example, refluxing piperidine with substituted isatin derivatives in 80% aqueous methanol at 25°C for several hours followed by neutralization and crystallization produces 1-(2’-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives. Although this example involves a diketone intermediate, similar strategies can be adapted for the target compound.
Hydroxymethylation via Reduction of Piperidinyl Precursors
Hydroxymethyl groups at the 2-position of piperidines can be introduced by reduction of appropriate carbonyl precursors. For instance, aldehydes or esters at the 2-position of piperidines can be selectively reduced using reagents like Super-Hydride® or DIBAL-H to yield the corresponding alcohols. This step is crucial for converting 2-substituted piperidines into 2-(hydroxymethyl) derivatives.
Oxidation and Functional Group Transformations on 2-Aminobenzyl Alcohol Precursors
The precursor 2-aminobenzyl alcohol is a key starting material for introducing the 2-aminophenyl moiety. Its oxidation and further functionalization have been studied extensively:
These methods highlight the versatility of 2-aminobenzyl alcohol as a precursor for further elaboration into the target compound.
Protection and Deprotection Strategies for Hydroxyl Groups
In some syntheses, hydroxyl groups are protected as tetrahydropyranyl ethers during intermediate stages to prevent side reactions. For example, iodo-compounds treated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide analogues in the presence of potassium carbonate in acetone yield tetrahydropyranylated protected intermediates. Subsequent removal of the tetrahydropyranyl group with pyridinium p-toluenesulfonate in methanol under reflux yields the free hydroxy analogues. This stepwise protection/deprotection is essential for controlling functional group reactivity.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The radical cyclization methods provide a robust approach to the piperidine core but may require careful control of radical conditions to avoid side reactions.
- Palladium-catalyzed methods allow for functional group diversity but depend on the availability of suitable precursors and ligands.
- Asymmetric synthesis routes afford stereochemical control, critical for biological activity, but involve multiple protection and deprotection steps.
- Direct amination methods with 2-aminophenyl derivatives offer straightforward access but may require optimization of reaction conditions for yield and purity.
- Oxidation and functional group transformations on 2-aminobenzyl alcohol are versatile but vary widely in yield depending on reagents and conditions.
- Protection strategies for hydroxyl groups are essential in multi-step syntheses to prevent unwanted reactions and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Aminophenyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, alcohols.
Substitution: N-substituted piperidines, N-acyl derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of [1-(2-Aminophenyl)piperidin-2-yl]methanol exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, making them candidates for treating conditions such as depression and schizophrenia.
Case Study: Dopamine Receptor Modulation
A study conducted by researchers demonstrated that a related compound effectively increased dopamine receptor activity in animal models, suggesting potential use in treating Parkinson's disease symptoms .
Anti-Cancer Activity
Recent investigations have revealed that this compound and its analogs possess cytotoxic effects against various cancer cell lines. The compound has been tested against leukemia and solid tumors, showing promising results in inhibiting cell proliferation.
Case Study: Cytotoxic Effects on Leukemia Cells
In vitro studies reported that the compound exhibited significant antiproliferative activity against human leukemia cell lines (HL60, K562) with IC50 values comparable to established chemotherapeutics . These findings support further exploration into its use as an adjunct therapy in cancer treatment.
Inflammatory Conditions
The compound has also been studied for its role as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for managing conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Study: NLRP3 Inflammasome Inhibition
Research highlighted the compound's effectiveness in modulating the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases. The results indicated a reduction in inflammatory markers in treated models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization at the amino position. Understanding the structure-activity relationship is vital for optimizing its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Substituents on the piperidine ring | Altered binding affinity to receptors |
| Variation in amino group | Enhanced neuroprotective effects |
Mechanism of Action
The mechanism of action of [1-(2-Aminophenyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Comparative Insights :
Positional Isomerism: The 4-piperidinylmethanol isomer ([1-(2-aminophenyl)piperidin-4-yl]methanol) exhibits distinct conformational flexibility compared to the 2-position analog. This difference may influence receptor binding kinetics and metabolic stability .
Pyridine-containing analogs (e.g., 2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethanol) introduce aromatic nitrogen, improving aqueous solubility and CNS permeability .
Functional Group Modifications: Fluorinated derivatives (e.g., {1-[(6-fluoroquinolin-2-yl)methyl]piperidin-2-yl}methanol) demonstrate increased electronegativity and rigidity, which may enhance target selectivity and reduce off-target effects . The absence of a hydroxymethyl group in 1-(2-aminophenyl)pyrrole reduces hydrophilicity, limiting its utility in aqueous environments but improving membrane permeability .
Biological Activity: Quinazoline-based compounds (e.g., 6h) are explicitly linked to pancreatic β-cell modulation, suggesting a specialized role in diabetes research . Pyrroloquinoxaline analogs () highlight broader applications in anticancer and antiviral therapies due to their planar aromatic systems .
Research Findings and Implications
- Synthetic Accessibility : The main compound and its analogs are synthesized via Pd-catalyzed hydrogenation () or acid-catalyzed cyclization (). Purification often involves column chromatography (silica gel, CH2Cl2/MeOH) .
- Safety Profiles: Piperidine derivatives generally exhibit moderate toxicity (e.g., skin/eye irritation, respiratory effects), as seen in 2-Piperidineethanol, 1-(phenylmethyl)- (). Similar precautions are recommended for handling this compound .
- Pharmacological Potential: Structural analogs with quinazoline or pyridine cores show promise in targeted therapies, suggesting that this compound could be optimized for CNS or metabolic disorders through rational design .
Biological Activity
Overview
[1-(2-Aminophenyl)piperidin-2-yl]methanol is a piperidine derivative characterized by the presence of both an amino and a hydroxyl group. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor and receptor ligand, making it a valuable candidate for drug development and therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 1251056-09-3
- Molecular Formula: C12H16N2O
- Molecular Weight: 204.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific kinases and other enzymes, which play crucial roles in cellular signaling pathways.
- Receptor Binding: It acts as a ligand for certain receptors, potentially influencing neurotransmitter systems and contributing to its pharmacological effects.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested:
- Human leukemia (HL60, K562, U937)
- Breast cancer
- Colon cancer
In studies assessing cytotoxicity, the compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
Neuropharmacological Effects
The structural features of this compound suggest potential applications in treating neurological disorders. Piperidine derivatives are often investigated for their ability to modulate neurotransmitter systems, particularly in relation to:
- Alzheimer's Disease: Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's therapy .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperidine derivatives against human leukemia cell lines. The results indicated that this compound exhibited moderate antiproliferative activity comparable to established chemotherapeutic agents. The mechanism involved apoptosis induction through reactive oxygen species (ROS) accumulation and caspase activation .
Study 2: Neuropharmacological Applications
In another investigation, derivatives of piperidine were synthesized and assessed for their binding affinities to opioid receptors. Compounds similar to this compound showed selective binding to the μ-opioid receptor, suggesting potential applications in pain management and addiction treatment .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HL60 | 5.0 | Apoptosis induction via ROS accumulation |
| Anticancer | K562 | 4.5 | Caspase activation |
| Neuropharmacological | μ-opioid receptor | 0.8 | Receptor binding |
Q & A
(Basic) What synthetic methodologies are recommended for [1-(2-Aminophenyl)piperidin-2-yl]methanol, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound can be approached via Pt(IV)-catalyzed hydroamination reactions, which are effective for cyclization to form fused heterocyclic structures . Optimization involves:
- Catalyst selection : Pt(IV) catalysts (e.g., PtCl₂) with ligands that stabilize intermediates.
- Solvent systems : Ethanol with catalytic acetic acid enhances cyclization efficiency .
- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct suppression.
- Substrate pre-functionalization : Introducing hydroxyl or amine tethers on alkynes can improve regioselectivity .
(Advanced) How can computational modeling predict the biological targets or binding mechanisms of this compound?
Answer:
Advanced computational strategies include:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or kinase targets) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify key binding residues.
- Quantum mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
- Pharmacophore mapping : Align structural motifs (e.g., aminophenyl and piperidine groups) with known bioactive compounds .
(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial methanol group) .
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme assays) require:
- Orthogonal validation : Pair enzymatic assays with cellular viability tests (e.g., MTT assay) to confirm target specificity .
- Dose-response curves : Use 8–12 concentration points to improve statistical reliability.
- Metabolic stability testing : Assess liver microsome stability to rule out false negatives from rapid degradation .
- Structural analogs : Compare activity across derivatives (e.g., substituent variations on the phenyl ring) to identify SAR trends .
(Basic) What safety and handling protocols are essential for laboratory work with this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity data : Acute toxicity (LD₅₀) is typically >500 mg/kg (oral, rat), but skin/eye contact should be avoided .
(Advanced) What mechanistic insights can kinetic isotope effect (KIE) studies provide for reactions involving this compound?
Answer:
KIE experiments (e.g., deuterium labeling) elucidate:
- Rate-determining steps (RDS) : A primary KIE (k_H/k_D > 2) suggests C-H bond cleavage in the RDS (e.g., during cyclization) .
- Catalytic intermediates : Isotopic labeling at the piperidine nitrogen or methanol oxygen can track proton transfer pathways.
- Solvent effects : Compare KIE in polar vs. non-polar solvents to infer transition-state solvation .
(Advanced) How can in vivo studies be designed to evaluate the pharmacokinetics of this compound?
Answer:
- Animal models : Use Sprague-Dawley rats (n=6/group) for bioavailability and tissue distribution studies.
- Dosing routes : Compare oral (PO) vs. intravenous (IV) administration to calculate absolute bioavailability .
- Bioanalytical methods : LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL).
- Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF .
(Basic) What are the key applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial agents : Analogous pyrroloquinoxaline derivatives show activity against Leishmania spp. .
- CNS drug candidates : Piperidine scaffolds are explored for dopamine receptor modulation .
- Photoelectrochemical materials : Electropolymerized films enable semiconductor interfaces for biosensors .
(Advanced) How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-donating groups (EDGs) : Methoxy or amine substituents increase nucleophilicity at the piperidine nitrogen, enhancing Suzuki-Miyaura coupling yields .
- Steric effects : Bulky groups at the 2-aminophenyl position can hinder Pd-catalyzed reactions, requiring larger ligand systems (e.g., XPhos) .
- Hammett analysis : Linear free-energy relationships (σ⁺ values) predict reaction rates for substituent-modified derivatives .
(Advanced) What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
